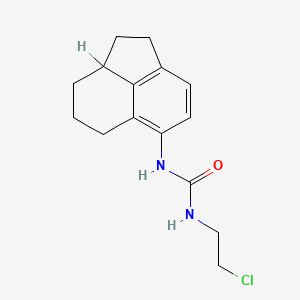
1-(2-Chloroethyl)-3-(2a,3,4,5-tetrahydroacenaphthen-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-(2a,3,4,5-tetrahydroacenaphthen-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both a chloroethyl group and a tetrahydroacenaphthene moiety, suggests potential for interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(2a,3,4,5-tetrahydroacenaphthen-6-yl)urea typically involves the reaction of 2-chloroethylamine with 2a,3,4,5-tetrahydroacenaphthene-6-isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the process might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts or phase-transfer agents can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-(2a,3,4,5-tetrahydroacenaphthen-6-yl)urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the urea moiety or the acenaphthene ring system.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 1-(2-azidoethyl)-3-(2a,3,4,5-tetrahydroacenaphthen-6-yl)urea.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(2a,3,4,5-tetrahydroacenaphthen-6-yl)urea would depend on its specific application. In a biological context, it might interact with cellular proteins or enzymes, affecting their function. The chloroethyl group could form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)-3-phenylurea: Similar structure but with a phenyl group instead of the tetrahydroacenaphthene moiety.
1-(2-Chloroethyl)-3-(2,3-dihydro-1H-inden-5-yl)urea: Similar structure but with a dihydroindenyl group.
Uniqueness
1-(2-Chloroethyl)-3-(2a,3,4,5-tetrahydroacenaphthen-6-yl)urea is unique due to the presence of the tetrahydroacenaphthene ring system, which can impart distinct chemical and biological properties compared to other urea derivatives.
Properties
CAS No. |
102433-67-0 |
|---|---|
Molecular Formula |
C15H19ClN2O |
Molecular Weight |
278.78 g/mol |
IUPAC Name |
1-(1,2,6,7,8,8a-hexahydroacenaphthylen-5-yl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C15H19ClN2O/c16-8-9-17-15(19)18-13-7-6-11-5-4-10-2-1-3-12(13)14(10)11/h6-7,10H,1-5,8-9H2,(H2,17,18,19) |
InChI Key |
PTXQEAWMYWXNAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC3=C2C(=C(C=C3)NC(=O)NCCCl)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















